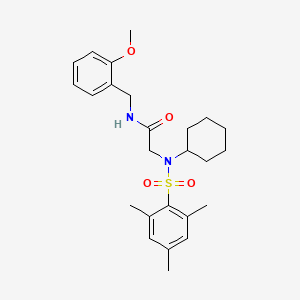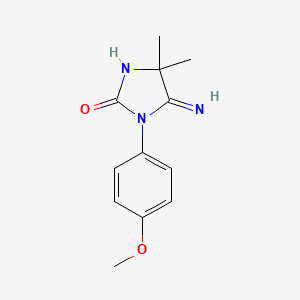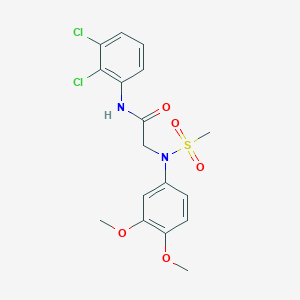![molecular formula C12H12N2O B4849751 1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)
1-[(2-methylphenyl)acetyl]-1H-pyrazole
Descripción general
Descripción
1-[(2-methylphenyl)acetyl]-1H-pyrazole, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-[(2-methylphenyl)acetyl]-1H-pyrazole acts as a selective and potent inhibitor of MAO-B, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 1-[(2-methylphenyl)acetyl]-1H-pyrazole increases the levels of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain medications. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methylphenyl)acetyl]-1H-pyrazole has several advantages for lab experiments, including its selective and potent inhibition of MAO-B, its potential neuroprotective effects, and its use as a scaffold for the development of novel bioactive compounds. However, there are also limitations to the use of 1-[(2-methylphenyl)acetyl]-1H-pyrazole in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-methylphenyl)acetyl]-1H-pyrazole, including the development of novel MAO-B inhibitors and other bioactive compounds based on the 1-[(2-methylphenyl)acetyl]-1H-pyrazole scaffold, the investigation of its potential therapeutic applications in various diseases, and the development of novel diagnostic tools for the detection of MAO-B activity in vivo. Further studies are also needed to determine the optimal dosage and administration of 1-[(2-methylphenyl)acetyl]-1H-pyrazole and to evaluate its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
1-[(2-methylphenyl)acetyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to act as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
In pharmacology, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain medications. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been studied for its potential use as a diagnostic tool for the detection of MAO-B activity in vivo.
In medicinal chemistry, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been used as a scaffold for the development of novel MAO-B inhibitors and other bioactive compounds. 1-[(2-methylphenyl)acetyl]-1H-pyrazole derivatives have been synthesized and evaluated for their potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-5-2-3-6-11(10)9-12(15)14-8-4-7-13-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKISSIQFQYVSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4849701.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4849709.png)
![2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849715.png)



![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
![methyl 4-ethyl-5-methyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4849743.png)
![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4849758.png)